molecular formula C12H18ClN B8264590 4-chloro-N,N-dipropylaniline

4-chloro-N,N-dipropylaniline

Cat. No.: B8264590
M. Wt: 211.73 g/mol
InChI Key: CNACKCBGWPKSPL-UHFFFAOYSA-N
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Description

Contextualization of Aniline (B41778) Derivatives in Modern Organic Chemistry

Aniline and its derivatives are fundamental building blocks in the vast landscape of organic chemistry. These aromatic amines, characterized by a substituted or unsubstituted amino group attached to a benzene (B151609) ring, are pivotal intermediates in the synthesis of a myriad of organic compounds. Their versatility has led to their widespread use in various industrial sectors, including the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. markwideresearch.comconsegicbusinessintelligence.com The reactivity of the aniline core, which can be finely tuned by the introduction of different functional groups on the aromatic ring or the nitrogen atom, makes these compounds exceptionally valuable to synthetic chemists.

In recent years, there has been a growing emphasis on developing sustainable and efficient methods for the synthesis and functionalization of aniline derivatives. markwideresearch.comgiiresearch.com This trend is driven by the increasing demand for complex molecules with specific properties and the need for environmentally benign chemical processes. Researchers are continuously exploring novel catalytic systems and reaction pathways to achieve greater control over the regioselectivity and stereoselectivity of reactions involving anilines. The development of high-performance aniline derivatives with enhanced stability and reactivity is a key focus area, catering to the specific requirements of various end-use industries. markwideresearch.com

Significance of Chlorine Substitution on Aromatic Amines

The introduction of a chlorine atom onto the aromatic ring of an amine, creating a haloaniline, significantly modifies the electronic and chemical properties of the parent molecule. Halogenated aromatic compounds are crucial synthetic intermediates, widely utilized in cross-coupling reactions and other carbon-carbon bond-forming methodologies. scispace.com The presence of a chlorine atom, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while simultaneously acting as a leaving group in nucleophilic aromatic substitution reactions. masterorganicchemistry.com This dual reactivity makes chloroanilines versatile precursors for the synthesis of more complex molecules.

Specifically, the position of the chlorine atom on the aniline ring dictates its influence on the molecule's reactivity. For instance, chlorination of tertiary amines like dimethylaniline often yields a mixture of ortho- and para-substituted products. google.com The ability to control the regioselectivity of chlorination is a significant challenge and an active area of research. google.comacs.org The resulting chloro-substituted anilines serve as valuable starting materials for creating a diverse array of functionalized aromatic compounds.

Overview of 4-Chloro-N,N-Dipropylaniline within Chemical Scaffolds

This compound is a specific N,N-dialkylaniline that features a chlorine atom at the para position of the benzene ring and two propyl groups attached to the nitrogen atom. This particular substitution pattern imparts a unique combination of steric and electronic properties to the molecule. The N,N-dipropyl groups provide steric bulk around the nitrogen atom, which can influence its nucleophilicity and the regioselectivity of subsequent reactions. The para-chloro substituent, as mentioned earlier, modulates the electronic density of the aromatic ring and provides a handle for further synthetic transformations.

While specific research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are found within more complex molecules and are relevant to various areas of chemical synthesis. For instance, related N,N-dialkylanilines are used in the synthesis of dyes and as intermediates in the production of specialty chemicals. smolecule.com The study of compounds like this compound contributes to the broader understanding of the structure-activity relationships of functionalized anilines.

Historical Trajectory and Current Research Landscape of Related Anilines

The study of aniline and its derivatives dates back to the 19th century, with their initial prominence stemming from their role in the burgeoning dye industry. smolecule.com Over the decades, the scope of aniline chemistry has expanded dramatically, with these compounds now being indispensable in pharmaceuticals, materials science, and agrochemistry. giiresearch.comintelmarketresearch.com The historical development of synthetic methods for aniline derivatives has been a continuous journey of innovation, from classical nitration and reduction sequences to modern catalytic C-N bond-forming reactions.

Current research in the field of aniline derivatives is multifaceted. A significant trend is the development of "green" and sustainable synthetic methodologies to minimize environmental impact. giiresearch.com This includes the use of bio-based starting materials and the design of more efficient catalytic processes. intelmarketresearch.com There is also a strong focus on the synthesis of highly functionalized aniline derivatives with tailored electronic and steric properties for applications in areas such as organic electronics and medicinal chemistry. markwideresearch.com The exploration of novel reactions of N,N-dialkylaniline N-oxides, for example, has opened up new avenues for the controlled functionalization of aniline rings. acs.org Furthermore, the development of advanced analytical techniques continues to provide deeper insights into the reaction mechanisms and properties of these important compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N-dipropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNACKCBGWPKSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro N,n Dipropylaniline and Analogues

Direct N-Alkylation Strategies for Aniline (B41778) Precursors

Direct N-alkylation of an aniline, such as 4-chloroaniline (B138754), is a primary route to introduce alkyl groups onto the nitrogen atom. This can be achieved through several pathways, including the use of alkyl halides, catalytic methods, and reductive amination.

Alkylation with n-Propyl Halides

The reaction of 4-chloroaniline with n-propyl halides, like n-propyl bromide or chloride, is a conventional and well-established method for synthesizing 4-chloro-N,N-dipropylaniline. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrogen halide byproduct. The reaction often requires elevated temperatures, such as reflux conditions, to proceed to completion. One documented synthesis involves reacting 5-chloro-2-(4'-chlorophenoxy)-aniline with n-propyl bromide in an autoclave at 70-100°C for 24 hours in the presence of ethanol, water, and sodium carbonate. google.com

A general procedure for the mono-N-alkylation of aromatic amines has also been described using triethyl orthoformate, followed by reduction and hydrolysis. orgsyn.org This approach offers a pathway to N-alkylated aromatic amines. orgsyn.org

Table 1: Alkylation of Anilines with n-Propyl Halides

Starting MaterialAlkylating AgentBaseConditionsProduct
AnilinePropyl bromide/chlorideNaOH or K2CO3RefluxN,N-Dipropylaniline
5-chloro-2-(4'-chlorophenoxy)-anilinen-propyl bromideNa2CO370-100°C, 24hr, autoclave5-chloro-2-(4'-chlorophenoxy)-N,N-dipropylaniline

Catalytic N-Alkylation Approaches (e.g., Ni(0) catalysis)

Catalytic N-alkylation has emerged as a more efficient and environmentally friendly alternative to traditional methods. Transition-metal catalysts, including those based on nickel, palladium, iridium, and ruthenium, have been successfully employed for the N-alkylation of amines with alcohols. acs.orgnih.govchemrxiv.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. chemrxiv.orgscispace.com

For instance, iridium/graphene catalysts have been used for the direct N-alkylation of amines with a variety of alcohols, yielding good selectivity and excellent yields. scispace.com In one study, 4-chloroaniline was successfully alkylated with benzyl (B1604629) alcohol using an iridium catalyst. nih.gov Similarly, graphene-supported organoiridium clusters have demonstrated high efficiency in the N-alkylation of anilines, including 4-chloroaniline, with various alcohols. rsc.org While specific examples using Ni(0) for the dipropylation of 4-chloroaniline are not prevalent in the provided results, the broader field of nickel-catalyzed amination is well-established. researchgate.net

Table 2: Catalytic N-Alkylation of Anilines

Aniline DerivativeAlcoholCatalyst SystemConditionsYieldReference
AnilineBenzyl AlcoholIridium/Graphene-92% scispace.com
4-ChloroanilineBenzyl AlcoholNHC-Ir(III) complex120°C, 24h80% nih.gov
4-ChloroanilineBenzyl AlcoholGraphene-supported organoiridium clusters/TMPP160°C, 24h88% rsc.org
4-Chloroanilinep-Anisyl AlcoholGraphene-supported organoiridium clusters/TMPP160°C, 24h90% rsc.org

Reductive Amination Pathways

Reductive amination provides another versatile route to N-alkylated anilines. This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 4-chloroaniline with propanal.

Studies have shown the successful reductive amination of various anilines with aldehydes. nih.govtandfonline.com For example, the reaction of p-chloroaniline with 4-hydroxybenzaldehyde (B117250) has been reported to produce the desired amine in 82-84% yield. nih.gov The process is often facilitated by a reducing agent like sodium borohydride (B1222165) and can be activated by an acid such as p-toluenesulfonic acid (PTSA). nih.gov While direct literature on the dipropylation of 4-chloroaniline via this method is not detailed, the principles are well-established for mono-alkylation and can be extended.

Aromatic Halogenation and Amination Techniques

An alternative synthetic strategy involves modifying the aromatic ring first, followed by the introduction of the amine functionality.

Electrophilic Chlorination of N,N-Dipropylaniline

This approach starts with N,N-dipropylaniline, which can be synthesized by the alkylation of aniline with a propyl halide. The subsequent step is the electrophilic chlorination of the N,N-dipropylaniline. The dipropylamino group is an activating, ortho-, para-director. Therefore, chlorination is expected to occur at the para-position to yield this compound, provided the para-position is unsubstituted.

The chlorination of aromatic compounds is a classic electrophilic aromatic substitution reaction. smolecule.com Reagents like chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) are traditionally used. smolecule.com Other electrophilic chlorine sources include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). acsgcipr.org For instance, the chlorination of aromatic systems is a key step in the synthesis of related compounds like 2-chloro-4-nitro-N,N-dipropylaniline. smolecule.com

Buchwald-Hartwig Amination and Related Cross-Coupling Methods on Halogenated Anilines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. snnu.edu.cnorganic-chemistry.orgrsc.org This method is particularly useful for coupling amines with aryl halides. To synthesize this compound, this would involve the reaction of 1,4-dichlorobenzene (B42874) with dipropylamine.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the product. nih.gov This method has been widely applied to a broad range of substrates, including functionalized indoles and various aryl halides. ursinus.edu The versatility and mild reaction conditions of the Buchwald-Hartwig amination make it a highly attractive route for the synthesis of substituted anilines. snnu.edu.cn

Table 3: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsProductReference
4-tert-butylbromobenzenen-hexylaminePalladium/ligand-N-(n-hexyl)-4-tert-butylaniline nih.gov
1,4-DichlorobenzeneAminePalladium/ligand-N-substituted-4-chloroaniline nih.gov

Multi-Step Synthesis from Substituted Anilines

The construction of this compound and its analogues can be efficiently achieved through multi-step sequences starting from various aniline derivatives. These strategies provide the flexibility to introduce different functional groups and alkyl chains, leading to a diverse range of compounds. Key approaches include the functionalization of pre-alkylated anilines or the alkylation of pre-halogenated anilines.

A common strategy for synthesizing halo-substituted N,N-dialkylanilines involves the direct halogenation of an N,N-dialkylaniline precursor. This approach is particularly useful when the desired N,N-dialkylaniline is commercially available or easily synthesized. However, direct halogenation of electron-rich aromatic systems like anilines can sometimes lead to a lack of regioselectivity. nih.gov

To overcome this, methods have been developed that involve a temporary increase in the oxidation level of the aniline nitrogen. For instance, N,N-dialkylanilines can be oxidized to the corresponding N,N-dialkylaniline N-oxides. These stable intermediates can then be treated with thionyl halides to achieve regioselective halogenation. nih.govscispace.com Treatment with thionyl chloride typically results in ortho-chlorination, while thionyl bromide leads to para-bromination. nih.gov This methodology allows for the controlled synthesis of a variety of halogenated anilines from different N,N-dialkylaniline starting materials. nih.govscispace.com

Another approach involves the photochemical conversion of chloroanilines. For example, the irradiation of N,N-dimethyl-4-chloroaniline in the presence of alkenes can lead to the formation of various arylated products. researchgate.net While this demonstrates a transformation of an existing N,N-dialkyl chloroaniline, building the precise dipropyl structure would require specific reaction design.

The synthesis of the N,N-dialkylaniline precursors themselves, such as N,N-dipropylaniline, can be accomplished via methods like reductive amination. For instance, N-cyclohexyl-N-methylaniline can be prepared by reacting aniline with cyclohexanone (B45756) in the presence of a reducing agent like sodium cyanoborohydride. nih.govscispace.com A similar approach could be envisioned for synthesizing N,N-dipropylaniline from aniline and propionaldehyde.

Table 1: Synthetic Strategies Starting from N,N-Dialkylanilines
Starting MaterialKey TransformationReagentsPrimary Product TypeReference
N,N-DialkylanilineOxidation followed by Halogenation1. m-CPBA or H₂O₂ 2. SOCl₂ or SOBr₂ortho-Chloro- or para-Bromo-N,N-dialkylaniline nih.gov, scispace.com
AnilineReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkylaniline or N,N-Dialkylaniline nih.gov, scispace.com
N,N-dimethyl-4-chloroanilinePhotochemical ArylationAlkenes, UV lightArylated Aniline Derivatives researchgate.net

An alternative and widely used synthetic route begins with a chloro-substituted aniline, most commonly 4-chloroaniline, followed by N-alkylation to introduce the two propyl groups. The electron-withdrawing nature of the chlorine atom reduces the basicity and nucleophilicity of the aniline's amino group compared to unsubstituted aniline, which can influence reaction conditions. fiveable.me

Direct N-alkylation of 4-chloroaniline with an alkylating agent like an propyl halide (e.g., propyl bromide) is a feasible method. orgsyn.org To achieve dialkylation and form the tertiary amine, forcing conditions such as higher temperatures and the use of a base like potassium carbonate may be required. orgsyn.org

A more controlled method for mono-alkylation involves reaction with orthoformates. For example, N-ethyl-p-chloroaniline can be prepared by reacting p-chloroaniline with triethyl orthoformate to form an intermediate ethyl N-p-chlorophenylformimidate, which is then reduced with lithium aluminum hydride. orgsyn.org A similar sequence using tripropyl orthoformate could yield N-propyl-4-chloroaniline, which would then require a second alkylation step.

Multi-step sequences involving protection of the amino group are also common. For instance, aniline can be acetylated to form acetanilide, which then undergoes electrophilic aromatic substitution. researchgate.net A similar strategy could be applied to 4-chloroaniline. The acetamido group is an ortho-, para-director, and after performing other desired ring substitutions, the protecting group can be removed via hydrolysis to regenerate the amine, which can then be alkylated. researchgate.net

Table 2: Synthetic Transformations Starting from Chloroanilines
Starting MaterialKey TransformationTypical ReagentsProductReference
p-ChloroanilineDirect N-AlkylationPropyl bromide, K₂CO₃This compound orgsyn.org
p-ChloroanilineFormimidate formation and ReductionTriethyl orthoformate, then LiAlH₄N-Ethyl-p-chloroaniline orgsyn.org
p-ChloroanilineAlkylation Kinetics StudyAlkylating agents, Fluorescamine for monitoringN-Alkyl-p-chloroaniline unomaha.edu
AnilineProtection, Halogenation, Deprotection1. Acetic Anhydride 2. Cl₂ 3. H⁺/H₂O, heat4-Chloroaniline researchgate.net

Purification and Isolation Techniques in Synthetic Procedures

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity. For this compound, which is a liquid at room temperature, a combination of techniques is typically employed.

Following the reaction, a standard workup procedure is often the first step. This usually involves quenching the reaction mixture, for example, by carefully adding it to water or a basic solution like sodium bicarbonate to neutralize any remaining acid. scribd.com The product is then extracted from the aqueous phase into an immiscible organic solvent such as diethyl ether or dichloromethane. nih.govorgsyn.orgscribd.com The combined organic layers are then washed with water and/or a saturated brine solution (aqueous sodium chloride) to remove water-soluble impurities. orgsyn.orgscribd.com

A specific purification technique for amines involves acid-base extraction. The amine product can be dissolved in an organic solvent and then treated with an acid (e.g., hydrochloric acid) to form a water-soluble ammonium (B1175870) salt. This allows for the separation from non-basic organic impurities. The aqueous layer containing the salt is then isolated, and the free amine is regenerated by adding a base, followed by extraction back into an organic solvent. google.com

After extraction and washing, the organic solution is dried using an anhydrous drying agent like sodium sulfate, magnesium sulfate, or calcium chloride to remove residual water. orgsyn.orgscribd.com The drying agent is then removed by filtration, and the solvent is evaporated, often using a rotary evaporator, to yield the crude product. thieme-connect.com

For final purification of liquid products like this compound, vacuum distillation is the most common and effective method. orgsyn.org Distillation separates compounds based on differences in boiling points, and performing it under reduced pressure allows high-boiling compounds to distill at a lower, less destructive temperature. For laboratory-scale preparations of solid derivatives or to remove solid impurities, column chromatography on silica (B1680970) gel or recrystallization are standard procedures. researchgate.netthieme-connect.com

Table 3: Common Purification and Isolation Techniques
TechniquePurposeDescriptionReference
ExtractionSeparation from reaction mixtureProduct is partitioned between two immiscible liquids (e.g., aqueous and organic layers). orgsyn.org, scribd.com
Acid-Base WashingRemoval of acidic/basic impuritiesUsing dilute acid or base solutions to wash the organic layer and remove corresponding impurities. google.com
DryingRemoval of dissolved waterUsing anhydrous salts (e.g., Na₂SO₄, MgSO₄) to bind with water in the organic solvent. orgsyn.org, scribd.com
Vacuum DistillationFinal purification of liquidsSeparation of liquids based on boiling point at reduced pressure to prevent decomposition. orgsyn.org
Column ChromatographyPurification of solids or liquidsSeparation based on differential adsorption of components to a stationary phase (e.g., silica gel). thieme-connect.com
RecrystallizationFinal purification of solidsDissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals. researchgate.net

Spectroscopic and Structural Elucidation Methodologies for 4 Chloro N,n Dipropylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-chloro-N,N-dipropylaniline, the signals corresponding to the aromatic and aliphatic protons appear in distinct regions. The aromatic protons, influenced by the electron-donating amino group and the electron-withdrawing chloro group, typically resonate in the downfield region. The protons of the two propyl groups attached to the nitrogen atom give rise to signals in the upfield aliphatic region. A supporting information document for a chemistry publication provides ¹H NMR spectral data for 4-chloro-N,N-diethylaniline, a closely related compound, which can offer comparative insights. rsc.org

Interactive Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (ortho to -NR₂)6.6-6.8Doublet~8-9
Aromatic H (ortho to -Cl)7.1-7.3Doublet~8-9
N-CH₂ (alpha)3.1-3.3Triplet~7-8
CH₂ (beta)1.5-1.7Sextet~7-8
CH₃ (gamma)0.8-1.0Triplet~7-8

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. For instance, the carbon atom attached to the nitrogen (C-N) will appear at a different chemical shift compared to the carbon atom bonded to the chlorine (C-Cl). The signals for the propyl group carbons will be found in the aliphatic region of the spectrum. A publication by the Royal Society of Chemistry includes a reference to the ¹³C NMR spectrum of this compound, confirming the availability of such data in the scientific literature. rsc.org

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-N (Aromatic)145-150
C-Cl (Aromatic)120-125
CH (Aromatic, ortho to -NR₂)112-116
CH (Aromatic, ortho to -Cl)128-132
N-CH₂ (alpha)50-55
CH₂ (beta)20-25
CH₃ (gamma)10-15

Note: The predicted values are based on typical chemical shifts for substituted anilines and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. dtic.mil In this method, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, this molecular ion peak will exhibit a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for N,N-dialkylanilines involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org

A reference in a supporting information document indicates the availability of GC-MS data for 4-chloro-N,N-diethylaniline, a similar compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for the analysis of this compound, particularly when dealing with complex matrices or when the compound is part of a larger mixture. d-nb.infomeasurlabs.com LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.comnih.gov This technique is advantageous as it often requires minimal sample preparation. d-nb.info For substituted anilines, positive electrospray ionization (ESI+) is a common ionization method used in LC-MS. d-nb.infokuleuven.be The resulting mass spectra can provide information on the molecular weight and, through tandem mass spectrometry (MS/MS), detailed fragmentation patterns can be obtained to confirm the structure. d-nb.infonih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N,n Dipropylaniline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The electron-donating N,N-dipropylamino group dominates the directing effects in electrophilic aromatic substitution reactions, making the positions ortho to it (positions 2 and 6) the most nucleophilic and thus the primary sites of reaction. The para position is already occupied by the chlorine atom.

The nitration of 4-chloro-N,N-dipropylaniline is a classic example of electrophilic aromatic substitution where the powerful directing effect of the N,N-dipropylamino group is evident. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the benzene ring. Due to the strong activation and ortho-, para-directing nature of the N,N-dipropylamino group, the substitution is expected to occur at the positions ortho to the amino group.

Given that the para position is blocked by a chlorine atom, the primary product of nitration is 4-chloro-2-nitro-N,N-dipropylaniline . The formation of this specific isomer is commercially significant, indicating a well-established and regioselective reaction pathway. Minor amounts of the other ortho isomer, 2-chloro-6-nitro-N,N-dipropylaniline, might also be formed, but the steric hindrance from the adjacent N,N-dipropylamino group could influence the product distribution.

Table 1: Expected Products of Nitration of this compound

ReactantReagentsMajor ProductMinor Product(s) (potential)
This compoundHNO₃, H₂SO₄4-Chloro-2-nitro-N,N-dipropylaniline2-Chloro-6-nitro-N,N-dipropylaniline

Sulfonation of N,N-dialkylanilines can be complex, with the reaction outcome being sensitive to the conditions employed. The reaction typically involves treating the aniline (B41778) with a sulfonating agent such as concentrated sulfuric acid or oleum. For this compound, the N,N-dipropylamino group directs the incoming sulfonic acid (-SO₃H) group to the ortho positions.

However, the basicity of the nitrogen atom can lead to the formation of a protonated species in strongly acidic media. This protonated form is strongly deactivating and meta-directing. Consequently, the sulfonation of N-alkylanilines can yield a mixture of ortho, para, and meta isomers, with the product ratio depending on the acidity of the sulfonating agent. inlibrary.uz More contemporary methods, such as electrochemical approaches, have been developed for the direct and regioselective ortho-sulfonylation of N,N-dialkylanilines, offering a more controlled route to specific isomers. jove.com

Table 2: Potential Products of Sulfonation of this compound

ReagentExpected Major Product (Kinetic Control)Possible Product (Thermodynamic/Strong Acid)
Concentrated H₂SO₄5-Chloro-2-(dipropylamino)benzenesulfonic acid3-Chloro-4-(dipropylamino)benzenesulfonic acid

Friedel-Crafts reactions are generally not effective for highly activated aromatic compounds like this compound. The strong electron-donating N,N-dipropylamino group presents a significant challenge for both acylation and alkylation.

In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a complex with the lone pair of electrons on the nitrogen atom of the amino group. ucalgary.ca This complexation deactivates the ring towards electrophilic attack, effectively shutting down the desired reaction on the aromatic ring. ucalgary.ca Instead, N-acylation might occur.

Similarly, in Friedel-Crafts alkylation, the high reactivity of the aniline derivative can lead to polyalkylation, where multiple alkyl groups are added to the ring. libretexts.org The amino group can also be alkylated. Furthermore, the conditions of Friedel-Crafts reactions can lead to rearrangements of the alkylating agent, resulting in a mixture of products. libretexts.org Due to these limitations, Friedel-Crafts reactions are seldom a viable synthetic route for the functionalization of N,N-dialkylanilines.

Reactions Involving the N,N-Dipropylamino Moiety

The tertiary amino group of this compound is a key reactive center, susceptible to oxidation and quaternization reactions.

The oxidation of N,N-dialkylanilines can proceed through several pathways, primarily involving the nitrogen atom or the alpha-carbon of the alkyl groups.

A common reaction is N-oxidation , where the nitrogen atom is oxidized to form an N-oxide . acs.orgnih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N,N-dialkylaniline N-oxides are often stable and isolable compounds. acs.orgnih.gov These N-oxides are synthetically versatile intermediates that can undergo further reactions. acs.orgnih.govacs.org

Another significant oxidation pathway is oxidative N-dealkylation . mdpi.com In this process, one of the propyl groups is removed, leading to the formation of N-(4-chlorophenyl)-N-propylpropan-1-amine and propanal. This reaction is often mediated by enzymes in biological systems, such as cytochrome P450, and can also be achieved with chemical oxidants. nih.gov The mechanism can involve a one-electron oxidation of the nitrogen to form an aminium radical cation, followed by deprotonation of an alpha-carbon. nih.gov

Table 3: Oxidation Products of this compound

Reaction PathwayOxidizing Agent(s)Product(s)
N-OxidationH₂O₂, m-CPBA1-(4-Chlorophenyl)-N,N-dipropyl-N-oxido-1-aminium
Oxidative N-DealkylationCytochrome P450, other oxidantsN-(4-chlorophenyl)-N-propylpropan-1-amine and propanal

The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides in a quaternization reaction . This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms.

For example, the reaction of this compound with an alkyl halide like methyl iodide would yield 1-(4-chlorophenyl)-N,N-dipropyl-N-methyl-1-aminium iodide . The rate and success of the quaternization depend on the nature of the alkylating agent and the reaction conditions. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts and surfactants.

Table 4: Example of a Quaternization Reaction

ReactantAlkylating AgentProduct
This compoundMethyl Iodide1-(4-Chlorophenyl)-N,N-dipropyl-N-methyl-1-aminium iodide

Dealkylation Processes

The N-dealkylation of tertiary amines, such as this compound, is a significant transformation in both synthetic organic chemistry and drug metabolism. nih.gov This process involves the cleavage of a carbon-nitrogen bond to remove one or both propyl groups, yielding the corresponding secondary or primary aniline. The stability of the C-N bond presents a synthetic challenge, often requiring specific reagents or catalysts. nih.gov

Several methods are applicable for the N-dealkylation of tertiary amines. The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method, though its toxicity is a drawback. A more common approach involves the use of chloroformates, such as α-chloroethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) intermediate. This intermediate is then readily hydrolyzed to yield the secondary amine. nih.gov

Another prominent method is the modified-Polonovski reaction. This involves the oxidation of the tertiary amine to its N-oxide, followed by treatment with an iron(II) salt, which facilitates the cleavage of an N-alkyl group. nih.gov

Palladium-catalyzed dealkylation has also been explored. A plausible mechanism involves the initial coordination of the nitrogen's lone pair to the palladium center. This is followed by the insertion of palladium into an adjacent C-H bond of the alkyl group, leading to intermediates that ultimately result in the cleavage of the C-N bond. nih.gov The general order of ease for cleavage is methine > methylene (B1212753) > methyl, suggesting that the N-propyl groups in this compound would be susceptible to such processes. nih.gov

Reactivity of the Aryl Chloride Functionality

The aryl chloride in this compound is a key site for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the chlorine atom with a nucleophile. However, the success of this reaction is highly dependent on the electronic properties of the aromatic ring. SNAr reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

For this compound, the reaction is challenging. The N,N-dipropylamino group is a powerful electron-donating group, which increases the electron density of the aromatic ring. This disfavors the initial attack by a nucleophile and destabilizes the negatively charged Meisenheimer complex, thus deactivating the substrate towards SNAr. chemistrysteps.com In contrast, rings activated by strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group undergo SNAr readily. chemistrysteps.com

While the classical two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state. nih.govnih.gov However, even in a concerted pathway, the electron-donating nature of the amino group would present a significant energy barrier.

Substitution may be possible under harsh conditions (high temperature and pressure) or by utilizing an alternative mechanism. The elimination-addition (benzyne) mechanism could be initiated by a very strong base, such as sodium amide (NaNH₂). chemistrysteps.comyoutube.com The base would abstract a proton ortho to the chlorine atom, leading to the elimination of HCl and the formation of a highly reactive benzyne (B1209423) intermediate. Subsequent nucleophilic addition would yield the substitution product.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most effective way to functionalize the aryl chloride of this compound. rsc.orgresearchgate.net These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or carbopalladation (for Heck), and reductive elimination. mdpi.com While aryl chlorides are less reactive than the corresponding bromides and iodides, advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have enabled their efficient use. researchgate.netnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a biaryl product. organic-chemistry.org The reaction requires a base to activate the boronic acid for the transmetalation step. organic-chemistry.org For a substrate like this compound, a typical catalyst system would involve a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a specialized ligand.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
Boronic Acid (R-B(OH)₂)Palladium CatalystLigandBaseSolventExpected Product
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O4-(N,N-dipropylamino)biphenyl
4-Methoxyphenylboronic acidPdCl₂(dppf)dppfNa₂CO₃DME/H₂O4'-Methoxy-N,N-dipropyl-[1,1'-biphenyl]-4-amine
Thiophene-2-boronic acidPd₂(dba)₃XPhosK₂CO₃DioxaneN,N-dipropyl-4-(thiophen-2-yl)aniline

Heck Reaction

The Heck reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene. organic-chemistry.org The reaction typically employs a base to neutralize the hydrogen halide produced in the catalytic cycle. A key step is the beta-hydride elimination, which regenerates the palladium catalyst and forms the final alkene product. mdpi.com The reaction often exhibits a high degree of trans selectivity. organic-chemistry.org

Table 2: Representative Conditions for Heck Reaction of this compound
AlkenePalladium CatalystLigandBaseSolventExpected Product
StyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF(E)-N,N-dipropyl-4-styrylaniline
n-Butyl acrylatePdCl₂None (Jeffery conditions)NaHCO₃NMP/[Bu₄N]Cl(E)-Butyl 3-(4-(dipropylamino)phenyl)acrylate
1-OctenePd(PPh₃)₄PPh₃K₂CO₃Acetonitrile(E)-4-(Oct-1-en-1-yl)-N,N-dipropylaniline

Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne. libretexts.org The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI) and an amine base. organic-chemistry.org The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center. Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of alkynes (Glaser coupling). organic-chemistry.orgwikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling of this compound
AlkynePalladium CatalystCo-catalystBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFN,N-dipropyl-4-(phenylethynyl)aniline
1-HexynePd(PPh₃)₄CuIPiperidineDMF4-(Hex-1-yn-1-yl)-N,N-dipropylaniline
TrimethylsilylacetylenePdCl₂(dppf)None (Cu-free)Cs₂CO₃DioxaneN,N-dipropyl-4-((trimethylsilyl)ethynyl)aniline

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions of this compound are not widely reported. However, the kinetics can be inferred from the general mechanisms of the reactions it undergoes.

Nucleophilic Aromatic Substitution: For the addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com The rate of this step is highly sensitive to the electronic nature of the substrate. The electron-donating N,N-dipropylamino group would significantly decrease the reaction rate by destabilizing the anionic intermediate, resulting in a high activation energy. Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition states of SNAr reactions. nih.gov

Palladium-Catalyzed Cross-Coupling: The kinetics of these multi-step catalytic cycles can be complex. In many cases, the initial oxidative addition of the aryl chloride to the Pd(0) complex is the rate-determining step. mdpi.com The C-Cl bond is strong, and its cleavage requires an electron-rich palladium center. The electron-donating N,N-dipropylamino group on this compound increases the electron density on the ring, which can slow the rate of oxidative addition compared to substrates bearing electron-withdrawing groups. However, the choice of ligand is crucial and can dramatically accelerate this step.

Advanced Computational and Theoretical Chemistry Studies on 4 Chloro N,n Dipropylaniline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution and energy, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-chloro-N,N-dipropylaniline, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry. researchgate.net This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

ParameterOptimized Value
C-Cl Bond Length~1.74 Å
C-N Bond Length~1.40 Å
N-C(propyl) Bond Length~1.47 Å
C-C (aromatic) Bond Length~1.39 Å

Note: The values in this table are representative and based on typical DFT calculations for similar substituted aniline (B41778) compounds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It is a plot of the electrostatic potential mapped onto the constant electron density surface of the molecule. The MEP surface provides a visual representation of the charge distribution, where different colors indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential. For this compound, the MEP analysis would likely show a region of high electron density around the nitrogen atom of the dipropylamino group and the chlorine atom, indicating their potential role in intermolecular interactions. mdpi.com

Conformer Analysis and Conformational Landscapes

Due to the presence of two flexible propyl groups attached to the nitrogen atom, this compound can exist in multiple conformations. Conformer analysis is the study of these different spatial arrangements of atoms and their relative energies. By systematically rotating the bonds of the propyl groups and calculating the energy of each resulting conformer, a conformational landscape can be generated. This landscape, also known as a potential energy surface, helps to identify the most stable conformers (global and local minima) and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Spectroscopic Property Prediction through Computational Modeling

Computational modeling is an effective method for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the underlying molecular structure and vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The calculated chemical shifts are then compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally. researchgate.net

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Aromatic Protons (ortho to -N(Pr)₂) 6.6 - 6.8
Aromatic Protons (ortho to -Cl) 7.1 - 7.3
N-CH₂ Protons 3.2 - 3.4
CH₂-CH₂-CH₃ Protons 1.5 - 1.7

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-N 145 - 148
C-Cl 120 - 123
Aromatic CH (ortho to -N(Pr)₂) 112 - 115
Aromatic CH (ortho to -Cl) 128 - 130
N-CH₂ 50 - 53
CH₂-CH₂-CH₃ 20 - 23

Note: These tables present illustrative values based on computational studies of analogous aniline derivatives. researchgate.net

Vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies correspond to the absorption peaks in an IR spectrum. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, as the theoretical calculations often assume a harmonic oscillator model which deviates from the anharmonicity of real molecular vibrations. globalresearchonline.net The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental IR spectrum to particular bond stretches, bends, and torsions within the this compound molecule. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior and intermolecular interactions of molecules like this compound in various environments. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of molecular mechanics and the behavior of analogous substituted anilines allow for a detailed theoretical exploration of its expected dynamic properties.

The interactions between this compound and its environment are multifaceted. In a nonpolar solvent, van der Waals forces would be the predominant interactions. In polar or protic solvents, more specific interactions come into play. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The chlorine atom, while generally considered electron-withdrawing, can also participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. mdpi.com The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Computational studies on similar molecules often employ force fields like AMBER or CHARMM to model these interactions. An MD simulation would typically involve placing a single molecule of this compound in a box of solvent molecules (e.g., water, methanol, or a nonpolar solvent like hexane) and solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds. Analysis of the resulting trajectory would provide insights into conformational preferences, solvent structuring around the solute, and the dynamics of intermolecular interactions.

To illustrate the expected outcomes of such simulations, the following table summarizes the key dynamic behaviors and interactions anticipated for this compound based on studies of related compounds.

Dynamic Behavior/Interaction Description Expected Significance in Different Solvents
Propyl Chain Conformations The two N-propyl chains will exhibit significant rotational freedom around the C-N and C-C bonds, leading to a variety of gauche and anti conformations. This flexibility impacts the steric accessibility of the nitrogen's lone pair.High in all solvents, with some solvent-dependent preferences for specific conformers.
Aniline Ring Dynamics The aniline ring itself will undergo torsional motion relative to the N-C bonds. The planarity of the nitrogen atom is also a dynamic variable, with inversion possible.Influenced by solvent polarity, which can affect the degree of nitrogen pyramidalization.
Solvent Shell Formation In polar solvents like water, a structured shell of solvent molecules is expected to form around the solute, with specific orientations of water molecules interacting with the nitrogen and chlorine atoms.Highly significant in polar and protic solvents. Less ordered in nonpolar solvents.
Hydrogen Bonding The nitrogen atom can act as a hydrogen bond acceptor from protic solvent molecules.Significant in protic solvents (e.g., water, alcohols). Absent in aprotic solvents.
Halogen Bonding The chlorine atom can participate in halogen bonds with electron-donating atoms in the solvent or other solutes.Potentially significant, especially in solvents with good halogen bond acceptors.
π-Interactions The aromatic ring can engage in π-π stacking with other aromatic molecules or π-cation/π-anion interactions.Relevant in solutions containing other aromatic species or ions.

These simulated behaviors are crucial for understanding the macroscopic properties of this compound, such as its solubility, reactivity, and partitioning behavior in different environments.

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory)

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, offering insights into the energetics and geometries of reactants, transition states, and products. For this compound, computational methods, particularly Density Functional Theory (DFT), can be used to explore various potential reaction pathways. Transition State Theory (TST) is a fundamental framework used in conjunction with these calculations to estimate reaction rates. acs.org

A key area of reactivity for anilines is electrophilic aromatic substitution. The existing substituents on the aromatic ring of this compound—the chloro group at the para position and the N,N-dipropylamino group—will direct any incoming electrophile. The N,N-dipropylamino group is a strong activating group and is ortho, para-directing. The chloro group is a deactivating group but is also ortho, para-directing. Given that the para position is blocked by the chlorine atom, electrophilic attack is expected to occur at the ortho positions relative to the amino group.

Computational studies can model this by calculating the potential energy surface for the approach of an electrophile (e.g., a nitronium ion, NO₂⁺, in a nitration reaction) to the aromatic ring. DFT calculations can be used to locate the transition state structures for attack at the different possible positions (ortho and meta to the amino group). The activation energy (the energy difference between the reactants and the transition state) for each pathway can then be calculated. According to TST, the pathway with the lowest activation energy will be the kinetically favored one.

For instance, a DFT study on the chlorination of aniline has shown that the stability of the intermediate Wheland complex determines the orientation of the substitution. researchgate.net A similar approach can be applied to this compound to predict the outcome of various electrophilic substitution reactions.

Another important class of reactions for N,N-dialkylanilines is oxidation. acs.orgnih.gov Oxidation can occur at the nitrogen atom, leading to the formation of an N-oxide, or on the alkyl chains. Computational modeling can help to determine the most likely site of oxidation by comparing the activation barriers for different oxidative pathways. For example, the reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid could be modeled.

The following table presents hypothetical, yet plausible, computational data for the electrophilic nitration of this compound, based on general principles of electrophilic aromatic substitution and computational studies on similar molecules.

Position of Electrophilic Attack Relative Activation Energy (kcal/mol) Predicted Major/Minor Product
Ortho to -N(C₃H₇)₂0 (Reference)Major
Meta to -N(C₃H₇)₂+15Minor

These calculated activation energies would strongly suggest that the nitration of this compound will predominantly yield the ortho-nitro product. The higher activation energy for the meta attack is due to the less effective stabilization of the positive charge in the corresponding Wheland intermediate.

Applications of 4 Chloro N,n Dipropylaniline in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Organic Dyes and Pigments

The synthesis of azo dyes is a cornerstone of the chemical industry, and aromatic amines like 4-chloro-N,N-dipropylaniline are central to this process. nih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore responsible for their color. nih.gov

The production of diazo dyes involves a two-step process: diazotization followed by a coupling reaction. unb.ca In the first step, a primary aromatic amine is converted into a diazonium salt. unb.ca This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C). unb.caresearchgate.net

While this compound is a secondary amine and cannot be directly diazotized, it can be utilized as a coupling component. The electron-rich nature of the aromatic ring, enhanced by the electron-donating dialkylamino group, makes it susceptible to electrophilic attack by a diazonium salt. This coupling reaction results in the formation of an azo dye. The specific shade of the resulting dye is influenced by the electronic properties of both the diazonium salt and the coupling component.

The general scheme for the synthesis of an azo dye using a coupling component like this compound is as follows:

Diazotization of a primary aromatic amine: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Azo coupling with this compound: Ar-N₂⁺X⁻ + C₁₂H₁₈ClN → Ar-N=N-C₆H₃(Cl)N(C₃H₇)₂ + HX

The resulting dye molecule's color and properties, such as lightfastness and solubility, can be fine-tuned by the choice of the aromatic amine (Ar-NH₂) used for the diazonium salt.

Beyond traditional azo dyes, derivatives of this compound can be incorporated into more complex dye structures. For instance, it can serve as a precursor for novel rylene-azo hybrid dyes. These materials are synthesized by the condensation of azo dyes with compounds like tetrachloroperylene dianhydride. researchgate.net Such hybrid dyes are noted for their exceptional thermal, chemical, and photochemical stability, making them suitable for advanced applications. researchgate.net

The absorption maxima (λmax) of these dyes, which determine their color, are influenced by the solvent environment. This solvatochromic behavior is a key characteristic of many organic dyes and is important for their application in various media.

Table 1: Illustrative Examples of Azo Dyes and their Synthesis

Diazonium Salt PrecursorCoupling ComponentResulting Dye Type
4-Nitroaniline2,4-DihydroxybenzophenoneDisperse Azo Dye ijirset.com
3-Chloroaniline2,4-DihydroxybenzophenoneDisperse Azo Dye ijirset.com
Substituted AnilinesPhenolPhenolic Azo Dyes researchgate.net
4-AminoantipyrineDiphenylamineAzo Disperse Dye impactfactor.org

This table provides examples of components used in azo dye synthesis to illustrate the general process.

Intermediate in the Preparation of Specialized Organic Reagents

The chemical reactivity of this compound allows it to be a valuable intermediate in the synthesis of more complex organic reagents. The chloro- and N,N-dipropylamino groups offer sites for various chemical transformations. For example, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing activating N,N-dipropylamino group and the deactivating chloro group. These reactions can be used to introduce functionalities that tailor the molecule for specific applications, such as in the synthesis of α-haloenamines, which are versatile reagents in organic synthesis. orgsyn.org

Role in the Development of New Polymer Precursors

In polymer science, monomers derived from functionalized anilines can be used to create polymers with specific electronic or optical properties. While direct polymerization of this compound may be limited, it can be chemically modified to produce polymerizable monomers. For instance, the introduction of a vinyl or acrylic group onto the aromatic ring or as part of the N-alkyl chains could render the molecule capable of undergoing polymerization.

The resulting polymers could possess interesting properties for applications in materials science, such as high refractive index polymers or materials with specific charge-transport characteristics.

Scaffold for the Construction of Opto-electronic Materials (e.g., fluorescent probes, charge transport materials)

The structural framework of this compound makes it a suitable scaffold for the design and synthesis of optoelectronic materials. The electron-rich aniline (B41778) core can be functionalized to create molecules with tailored electronic properties.

For example, by incorporating specific chromophores or fluorophores, derivatives of this compound can be developed into fluorescent probes. These probes can be designed to respond to specific analytes or changes in their environment, making them useful in chemical sensing and biological imaging.

In the realm of organic electronics, materials capable of efficient charge transport are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). advancedsciencenews.com The N,N-dipropylaniline moiety can act as a strong electron donor, a desirable characteristic for hole-transport materials. By incorporating this scaffold into larger conjugated systems, it is possible to develop new materials for these applications.

Table 2: Potential Opto-electronic Applications of this compound Derivatives

Application AreaDesired PropertyRole of this compound Scaffold
Fluorescent ProbesEnvironment-sensitive fluorescenceCore structure for attaching fluorophores and recognition units
Charge Transport MaterialsHigh hole mobilityElectron-donating core for hole-transporting materials
Organic Light-Emitting Diodes (OLEDs)Efficient charge injection and transportBuilding block for hole-injection or hole-transport layers
Organic Photovoltaics (OPVs)Broad absorption and efficient charge separationComponent of donor materials in the active layer

Applications in Chemsensory Systems and Molecular Switches (if related derivatives are known)

The development of chemosensory systems and molecular switches often relies on molecules that can undergo a reversible change in their physical properties, such as color or fluorescence, in response to an external stimulus. Derivatives of this compound can be designed to exhibit such behavior.

For instance, by introducing a recognition moiety for a specific ion or molecule, a fluorescent derivative could act as a chemosensor. Upon binding of the target analyte, a change in the fluorescence intensity or wavelength could be observed.

Similarly, by incorporating photochromic or electrochromic groups, derivatives of this compound could function as molecular switches. These materials can change their structure and, consequently, their optical and electronic properties upon exposure to light (photochromism) or an electrical potential (electrochromism). Such functionalities are of interest for applications in data storage, smart windows, and molecular electronics.

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing 4-chloro-N,N-dipropylaniline in high purity?

  • Methodological Answer : A viable approach involves chlorination of N,N-dipropylaniline derivatives using sodium hypochlorite pentahydrate under controlled conditions. For example, in analogous reactions, chlorination of N,N-dimethylaniline yielded 4-chloro-N,N-dimethylaniline (17% yield) with spectral data matching literature values . Adapting this protocol, substituting dimethyl groups with dipropyl groups and optimizing reaction time/temperature could improve yield. Pre-purification of starting materials (e.g., vacuum distillation, chromatographic column filtration) is critical to minimize side reactions .

Q. What purification techniques are recommended for this compound prior to experimental use?

  • Methodological Answer : Vacuum distillation and chromatographic column purification are standard methods. For instance, N,N-dipropylaniline derivatives are typically passed through a chromatographic column followed by vacuum distillation to remove impurities like oxygen-sensitive byproducts . Solvent recrystallization (e.g., using ethanol or hexane) may further enhance purity, as demonstrated for structurally similar nitroanilines .

Q. What are the key solubility parameters of this compound in common organic solvents?

  • Methodological Answer : Miscibility studies indicate that N,N-dipropylaniline derivatives are immiscible with polar aprotic solvents like dibenzyl ether but miscible with non-polar solvents such as benzene or benzyl alcohol . For experimental design, solubility screening via phase-diagram analysis in solvents like ethyl acetate or diethyl ether is advised to optimize reaction homogeneity .

Advanced Research Questions

Q. How does the molar ratio of N,N-dipropylaniline to nitroaromatic compounds influence photoinitiation efficiency in vinyl polymerization?

  • Methodological Answer : Kinetic studies show that a 1:4 molar ratio of N,N-dipropylaniline to para-nitroaniline maximizes photoinitiation rates (effective rate constant: 0.73–1 sec⁻¹) in triethylene glycol dimethacrylate systems. Deviations (e.g., 8:1 ratio) reduce efficiency due to competing oxygen scavenging by excess dipropylaniline . Researchers should conduct real-time FTIR or UV-Vis monitoring to track monomer conversion and adjust ratios dynamically.

Q. What spectroscopic methods are most effective for characterizing this compound and differentiating it from structural analogs?

  • Methodological Answer : High-resolution ¹H/¹³C NMR and GC-EI-MS are critical. For example, ¹H NMR signals for chloro-substituted anilines appear as distinct triplets (δ ~7.17 ppm for aromatic protons) with split patterns reflecting substituent positions . Differentiation from regioisomers (e.g., 3-chloro derivatives) requires 2D NMR (COSY, NOESY) or GC-CI-MS fragmentation analysis .

Q. How does the presence of oxygen impact the reactivity of N,N-dipropylaniline derivatives in photoinitiated systems?

  • Methodological Answer : Oxygen competes with initiation by reacting with N,N-dipropylaniline, forming peroxides that inhibit radical propagation. In experiments with 8:1 molar ratios, reduced para-nitroaniline conversion was attributed to oxygen interference . Researchers should employ inert-atmosphere techniques (e.g., Schlenk line) or add oxygen scavengers (e.g., ascorbic acid) to mitigate this.

Q. What mechanistic insights explain the dual role of N,N-dipropylaniline as both an initiator and inhibitor in radical polymerization?

  • Methodological Answer : At optimal ratios (1:1–4:1), N,N-dipropylaniline donates electrons to nitroaromatic compounds, generating initiating radicals. Excess dipropylaniline (>4:1) scavenges radicals via H-abstraction, terminating chains. This duality is confirmed by ESR spin-trapping experiments, which detect radical intermediates . Kinetic modeling (e.g., Mayo-Lewis equations) can quantify initiation/inhibition thresholds.

Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations can predict electrophilic aromatic substitution sites (e.g., para vs. meta chlorination) and transition-state energies. For example, Fukui indices derived from HOMO/LUMO maps explain regioselectivity in chlorination reactions . Coupling DFT with molecular dynamics simulations optimizes solvent selection and reaction conditions.

Safety and Stability

Q. What safety precautions are necessary when handling this compound based on its toxicological profile?

  • Methodological Answer : While specific toxicity data for this compound is limited, structurally related chloroanilines are classified as irritants and potential carcinogens. Use fume hoods, nitrile gloves, and PPE. Stability studies recommend storage under nitrogen at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.